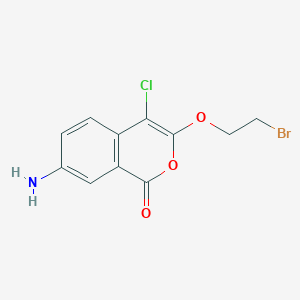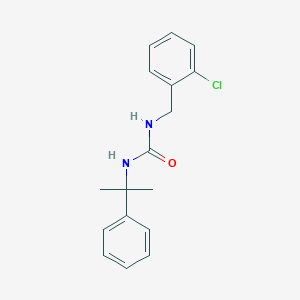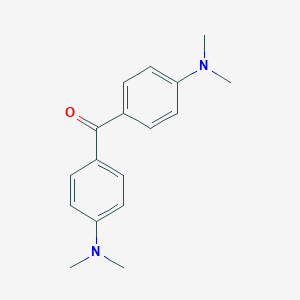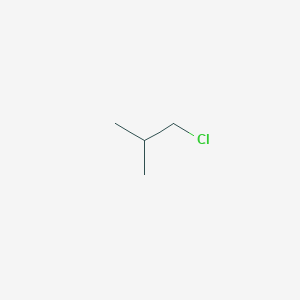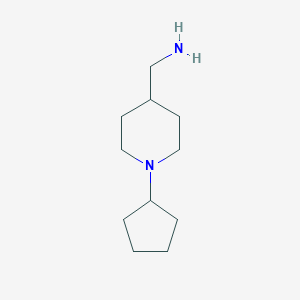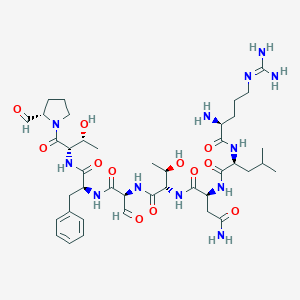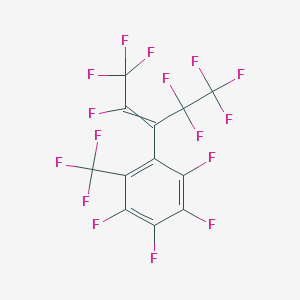
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene, also known as TFPB, is a fluorinated compound that has gained attention in scientific research due to its unique properties. TFPB has been synthesized through various methods and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene is not fully understood, but studies have suggested that it may interact with specific biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking.
Biochemische Und Physiologische Effekte
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of specific enzymes and the ability to modulate the activity of specific receptors. 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has limitations in terms of its solubility and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene. One potential direction is the synthesis of new materials using 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene as a building block. Another direction is the study of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene as a potential drug candidate for the treatment of specific diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene and its potential applications in different fields.
In conclusion, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene is a fluorinated compound that has gained attention in scientific research due to its unique properties. 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been synthesized through various methods and has been studied for its potential applications in different fields. Further studies are needed to fully understand the mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene and its potential applications in different fields.
Synthesemethoden
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene can be synthesized through several methods, including the reaction of 1,2,3,4-tetrafluorobenzene with 1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-ol in the presence of a catalyst. Another method involves the reaction of 1,2,3,4-tetrafluorobenzene with trifluoromethyl iodide and 1,1,1,2,4,4,5,5,5-nonafluoropent-2-ene in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been studied for its potential applications in various scientific fields. In the field of material science, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been used as a building block for the synthesis of new materials with unique properties. In the field of medicinal chemistry, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been studied for its potential as a drug candidate due to its ability to interact with specific biological targets.
Eigenschaften
CAS-Nummer |
129246-68-0 |
|---|---|
Produktname |
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene |
Molekularformel |
C12F16 |
Molekulargewicht |
448.1 g/mol |
IUPAC-Name |
1,2,3,4-tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12F16/c13-4-1(2(10(20,21)22)5(14)7(16)6(4)15)3(8(17)11(23,24)25)9(18,19)12(26,27)28 |
InChI-Schlüssel |
OSVRCROUISFXGH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=C(C(F)(F)F)F)C(C(F)(F)F)(F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=C(C(F)(F)F)F)C(C(F)(F)F)(F)F |
Synonyme |
1,2,3,4-Tetrafluoro-5-[(1E)-2,3,3,3-tetrafluoro-1-(1,1,2,2,2-pentafluo roethyl)-1-propenyl]-6-(trifluoromethyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



